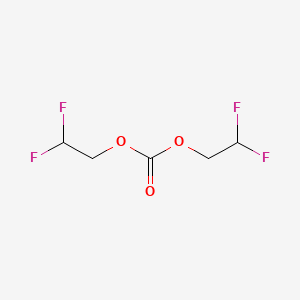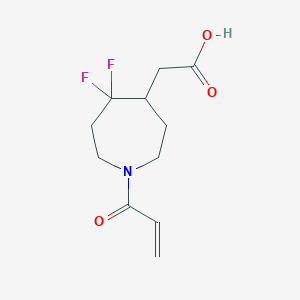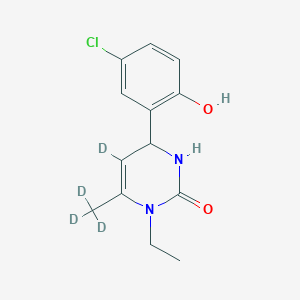
Bis(2,2-difluoroethyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2-difluoroethyl) carbonate: is a chemical compound with the molecular formula C₅H₆F₄O₃ and a molecular weight of 190.09 g/mol . It is a liquid at room temperature and has a specific gravity of 1.51 . This compound is known for its applications in various fields, including its use as a solvent and in the synthesis of non-isocyanate polyurethanes .
准备方法
Synthetic Routes and Reaction Conditions: Bis(2,2-difluoroethyl) carbonate can be synthesized through the reaction between triphosgene and trifluoroethanol . Another method involves the use of bio-based polyether polyols and carbon dioxide as green feedstocks . The reaction conditions typically involve the use of solvents such as chloroform and methanol, with the reaction being carried out at room temperature .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
化学反应分析
Types of Reactions: Bis(2,2-difluoroethyl) carbonate undergoes various chemical reactions, including substitution and addition reactions . It can react with nucleophiles to form substitution products and can also participate in addition reactions with electrophiles .
Common Reagents and Conditions: Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols . The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of solvents like chloroform and methanol .
Major Products: The major products formed from reactions with this compound depend on the type of nucleophile used. For example, reactions with amines can produce carbamates, while reactions with alcohols can yield carbonates .
科学研究应用
Chemistry: In chemistry, bis(2,2-difluoroethyl) carbonate is used as a reagent in the synthesis of various organic compounds . It is particularly useful in the preparation of non-isocyanate polyurethanes, which are considered a greener alternative to traditional polyurethanes .
Biology and Medicine: In biology and medicine, this compound is used in the development of pharmaceuticals and as a solvent in various biochemical reactions . Its unique properties make it suitable for use in drug formulation and delivery systems .
Industry: In the industrial sector, this compound is used as a flame retardant additive for lithium-ion batteries . Its high thermal stability and ability to form protective interphases make it an ideal component in battery electrolytes .
作用机制
The mechanism by which bis(2,2-difluoroethyl) carbonate exerts its effects involves its ability to participate in various chemical reactions . The compound can act as a hydrogen-bond donor, which enhances its reactivity with nucleophiles . This property is particularly useful in the synthesis of non-isocyanate polyurethanes, where it reacts with polyols to form urethane linkages .
相似化合物的比较
Bis(2,2,2-trifluoroethyl) carbonate: This compound has structural similarities to bis(2,2-difluoroethyl) carbonate and is used in similar applications, such as in the synthesis of non-isocyanate polyurethanes and as a flame retardant additive for lithium-ion batteries.
Bis(2,2,2-trifluoroethyl) ethylphosphonate: Another compound with structural similarities, used as a flame retardant additive for lithium-ion batteries.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical properties such as high thermal stability and reactivity with nucleophiles . These properties make it particularly suitable for applications in the synthesis of non-isocyanate polyurethanes and as a flame retardant additive .
属性
IUPAC Name |
bis(2,2-difluoroethyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O3/c6-3(7)1-11-5(10)12-2-4(8)9/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFISINJOLGYBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(=O)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916678-16-5 |
Source


|
| Record name | Bis(2,2-difluoroethyl) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride](/img/structure/B2645901.png)
![5-{5,6-dichloro-1-[(2,4-dichlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one](/img/structure/B2645902.png)
![2-(5-chlorothiophen-2-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B2645903.png)
![N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2645906.png)
![ethyl 2-({[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2645907.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2645908.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2645909.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2645913.png)
![2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2645915.png)
![N-(4-ethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide](/img/structure/B2645916.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645918.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)

